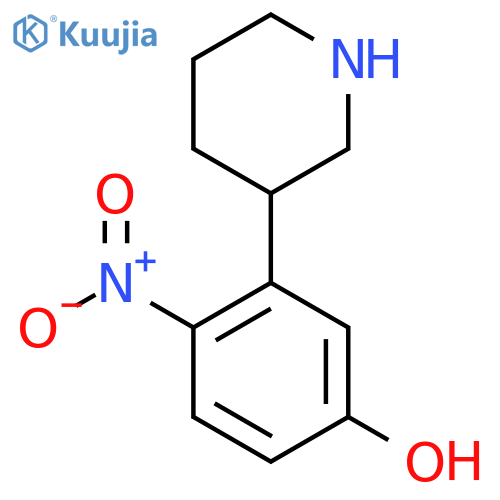Cas no 1260865-92-6 (4-nitro-3-(piperidin-3-yl)phenol)

1260865-92-6 structure
商品名:4-nitro-3-(piperidin-3-yl)phenol
4-nitro-3-(piperidin-3-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-nitro-3-(piperidin-3-yl)phenol
- EN300-1828157
- 1260865-92-6
-
- インチ: 1S/C11H14N2O3/c14-9-3-4-11(13(15)16)10(6-9)8-2-1-5-12-7-8/h3-4,6,8,12,14H,1-2,5,7H2
- InChIKey: QCAFDMSIFMBCPB-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=C(C=1)C1CNCCC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.1Ų
4-nitro-3-(piperidin-3-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828157-2.5g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1828157-10.0g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 10g |
$6082.0 | 2023-05-26 | ||
| Enamine | EN300-1828157-1.0g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 1g |
$1414.0 | 2023-05-26 | ||
| Enamine | EN300-1828157-1g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1828157-0.25g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1828157-0.05g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1828157-0.1g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1828157-5g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1828157-10g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1828157-0.5g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.5g |
$1357.0 | 2023-09-19 |
4-nitro-3-(piperidin-3-yl)phenol 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
1260865-92-6 (4-nitro-3-(piperidin-3-yl)phenol) 関連製品
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量